molecular formula C10H16O5 B14346419 Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate CAS No. 91653-52-0

Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate

Cat. No.: B14346419
CAS No.: 91653-52-0
M. Wt: 216.23 g/mol
InChI Key: FDMVIIIPVZSUIU-UHFFFAOYSA-N
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Description

Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate is a chemical compound that combines the properties of formic acid and a bicyclic heptane derivative. . The bicyclic heptane derivative, on the other hand, is a complex structure that adds unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate typically involves the esterification of formic acid with the hydroxymethyl derivative of bicyclo[2.2.1]heptane. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar esterification processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Formaldehyde or methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate has several scientific research applications:

Mechanism of Action

The mechanism of action of formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate involves its interaction with various molecular targets. The formate group can act as a reducing agent, participating in redox reactions. The bicyclic structure can interact with enzymes and other proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate is unique due to its combination of a simple carboxylic acid with a complex bicyclic structure. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

91653-52-0

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate

InChI

InChI=1S/C9H14O3.CH2O2/c10-4-8-6-1-2-7(8)9(3-6)12-5-11;2-1-3/h5-10H,1-4H2;1H,(H,2,3)

InChI Key

FDMVIIIPVZSUIU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C2CO)OC=O.C(=O)O

Origin of Product

United States

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